3-Methylcrotonylglycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

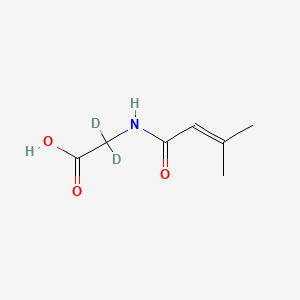

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H11NO3 |

|---|---|

Poids moléculaire |

159.18 g/mol |

Nom IUPAC |

2,2-dideuterio-2-(3-methylbut-2-enoylamino)acetic acid |

InChI |

InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)/i4D2 |

Clé InChI |

PFWQSHXPNKRLIV-APZFVMQVSA-N |

SMILES isomérique |

[2H]C([2H])(C(=O)O)NC(=O)C=C(C)C |

SMILES canonique |

CC(=CC(=O)NCC(=O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcrotonylglycine-d2: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 3-Methylcrotonylglycine-d2. This deuterated isotopologue of 3-Methylcrotonylglycine serves as a crucial internal standard for mass spectrometry-based quantitative analysis in clinical diagnostics and metabolic research, particularly in the study of inborn errors of metabolism.

Core Chemical Properties

This compound, the deuterium-labeled form of 3-Methylcrotonylglycine, is an acylglycine that plays a significant role as a biomarker for certain metabolic disorders. Its key chemical identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉D₂NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [2] |

| CAS Number | 1276197-31-9 | [2] |

| Appearance | Solid (predicted) | [3][4] |

| Synonyms | N-(3-Methyl-1-oxo-2-buten-1-yl)glycine-2,2-d2, 2-(3-Methylbut-2-enamido)acetic-2,2-d2-acid | [5] |

Structural Information

The structural details of this compound are essential for its identification and characterization in analytical experiments.

| Structural Representation | Value | Source |

| SMILES | CC(=CC(=O)NC([2H])([2H])C(=O)O)C | [1] |

| InChI | InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)/i4D2 | [1] |

| InChIKey | PFWQSHXPNKRLIV-QNGILUHASA-N | [1] |

Biological Context: Leucine Catabolism and 3-MCC Deficiency

3-Methylcrotonylglycine is a metabolite in the catabolic pathway of the essential amino acid leucine. An elevated level of this compound in urine and blood is a key diagnostic marker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency. This autosomal recessive genetic disorder results from mutations in the MCCC1 or MCCC2 genes, which encode the subunits of the 3-methylcrotonyl-CoA carboxylase enzyme. This enzyme catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 3-methylcrotonyl-CoA, which is then conjugated with glycine to form 3-methylcrotonylglycine.

Below is a diagram illustrating the abbreviated pathway of leucine catabolism, highlighting the step affected in 3-MCC deficiency.

Experimental Protocols

Synthesis of this compound

General Procedure:

-

Preparation of Glycine-2,2-d2: Glycine can be deuterated at the α-carbon through methods such as acid- or base-catalyzed exchange in deuterium oxide (D₂O) or through enzymatic methods.

-

Preparation of 3,3-Dimethylacryloyl Chloride: 3,3-Dimethylacrylic acid can be converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Acylation Reaction (Schotten-Baumann conditions):

-

Dissolve Glycine-2,2-d2 in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Cool the solution in an ice bath.

-

Add 3,3-dimethylacryloyl chloride dropwise to the cooled solution with vigorous stirring.

-

Maintain the alkaline pH by the concurrent addition of a base solution.

-

After the addition is complete, continue stirring until the reaction is complete.

-

Acidify the reaction mixture to precipitate the N-acyl glycine derivative.

-

Collect the product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

-

Quantification of 3-Methylcrotonylglycine in Urine by Isotope Dilution LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of endogenous 3-Methylcrotonylglycine in biological samples. The following is a representative protocol for this analysis.[6]

1. Sample Preparation:

- To 100 µL of a urine sample, add a known amount of this compound internal standard solution.

- Add 1 mL of acidified ethyl acetate and vortex for 1 minute for liquid-liquid extraction.

- Centrifuge at 10,000 x g for 5 minutes.

- Transfer the supernatant (organic layer) to a clean tube.

- Evaporate the solvent to dryness under a stream of nitrogen.

- Reconstitute the residue in 500 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the analyte from other matrix components.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- 3-Methylcrotonylglycine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

- This compound: Monitor the corresponding transition for the deuterated internal standard.

- Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each transition.

3. Data Analysis:

- Generate a calibration curve by analyzing a series of standards with known concentrations of 3-Methylcrotonylglycine and a fixed concentration of the internal standard.

- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

- Quantify the amount of 3-Methylcrotonylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a diagram illustrating the experimental workflow for the quantification of 3-Methylcrotonylglycine in a biological sample.

Spectral Data

While a dedicated high-resolution spectrum for this compound is not publicly available, the ¹H NMR spectral data for the non-deuterated form provides a reference for the expected chemical shifts. The key difference in the ¹H NMR spectrum of the d2 isotopologue would be the absence of the signal corresponding to the α-protons of the glycine moiety.

¹H NMR Data for 3-Methylcrotonylglycine (500 MHz, CDCl₃): [3]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 5.65 | s | =CH |

| 4.12 | d | -CH₂- (glycine) |

| 2.19 | s | -CH₃ |

| 1.90 | s | -CH₃ |

Note: The deuterium substitution at the C2 position of the glycine moiety in this compound will result in the disappearance of the doublet at 4.12 ppm in the ¹H NMR spectrum. The adjacent amide proton would likely appear as a singlet.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in the diagnosis and study of 3-methylcrotonyl-CoA carboxylase deficiency and other related metabolic disorders. Its use as an internal standard in isotope dilution mass spectrometry ensures the high accuracy and precision required for reliable quantification of its endogenous counterpart in complex biological matrices. This guide provides a foundational understanding of its chemical properties, structure, and a practical framework for its application in a research setting.

References

- 1. N-(3-Methylcrotonyl)glycine-2,2-d2 | LGC Standards [lgcstandards.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 3-Methylcrotonylglycine | C7H11NO3 | CID 169485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 3-Methylcrotonylglycine (HMDB0000459) [hmdb.ca]

- 5. N-(3-Methylcrotonyl)glycine-2,2-d2 | LGC Standards [lgcstandards.com]

- 6. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Methylcrotonylglycine-d2 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a pivotal biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inherited metabolic disorder of leucine catabolism. Accurate quantification of 3-MCG in biological matrices is crucial for newborn screening, clinical diagnosis, and monitoring of therapeutic interventions. This technical guide provides an in-depth overview of the application of its deuterated analog, 3-Methylcrotonylglycine-d2 (3-MCG-d2), as an internal standard in mass spectrometry-based analytical methods. The use of stable isotope-labeled internal standards like 3-MCG-d2 is the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis.

Core Application: Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard for the quantification of endogenous 3-MCG in biological samples, such as dried blood spots (DBS), plasma, and urine. Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, while its increased mass allows for distinct detection by a mass spectrometer. This co-elution and co-ionization behavior compensates for variations in sample preparation, injection volume, and instrument response, thereby ensuring reliable and reproducible quantification.

Table 1: Chemical Properties of 3-Methylcrotonylglycine and its Deuterated Analog

| Property | 3-Methylcrotonylglycine | This compound |

| Chemical Formula | C₇H₁₁NO₃ | C₇H₉D₂NO₃ |

| Molecular Weight | 157.17 g/mol | 159.18 g/mol |

| CAS Number | 33008-07-0 | 1276197-31-9 |

Experimental Protocols

The quantification of 3-MCG using 3-MCG-d2 as an internal standard is typically performed using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method 1: Urinary Organic Acid Analysis by GC-MS

This method is commonly used for the diagnosis and monitoring of patients with suspected organic acidurias.

Sample Preparation:

-

To 1 mL of urine, add a known amount of this compound internal standard solution.

-

Acidify the sample to a pH of approximately 1 with hydrochloric acid.

-

Extract the organic acids with two portions of 3 mL of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

Derivatize the dried residue to increase volatility for GC-MS analysis. A common method is methoximation followed by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp to 300°C at 10°C/min, and a final hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI).

-

MS Detection: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions for both derivatized 3-MCG and 3-MCG-d2 are monitored.

Method 2: Acylcarnitine and Acylglycine Analysis in Dried Blood Spots by LC-MS/MS

This is the primary method for newborn screening of 3-MCC deficiency.

Sample Preparation:

-

A 3 mm disk is punched from the dried blood spot card.

-

The disk is placed in a well of a 96-well plate.

-

An extraction solution containing a known concentration of this compound and other deuterated internal standards in methanol is added to each well.

-

The plate is agitated for 30 minutes to ensure complete extraction.

-

The supernatant is transferred to a new plate and evaporated to dryness.

-

The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both 3-MCG and 3-MCG-d2 are monitored.

Table 2: Illustrative MRM Transitions for 3-MCG and 3-MCG-d2

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Methylcrotonylglycine | 158.1 | 86.1 | 15 |

| This compound | 160.1 | 88.1 | 15 |

Note: Optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.

Visualizing the Workflow and Metabolic Pathway

Diagram 1: Leucine Catabolic Pathway and the Role of 3-MCC

Caption: Leucine catabolism and the metabolic block in 3-MCC deficiency.

Diagram 2: Experimental Workflow for 3-MCG Quantification

Caption: General workflow for 3-MCG analysis using an internal standard.

Conclusion

This compound is an indispensable tool for researchers, clinicians, and drug development professionals involved in the study of inborn errors of metabolism. Its application as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for the reliable quantification of 3-Methylcrotonylglycine. The detailed methodologies and workflows presented in this guide offer a comprehensive resource for the implementation of robust and accurate diagnostic and research assays for 3-MCC deficiency and related metabolic disorders.

The Role of 3-Methylcrotonylglycine-d2 in Quantitative Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Methylcrotonylglycine-d2 as an internal standard for quantitative mass spectrometry. It details the underlying principles, experimental protocols, and data analysis workflows relevant to its application, particularly in the context of diagnosing and monitoring the inborn error of metabolism, 3-Methylcrotonyl-CoA carboxylase deficiency.

Introduction to 3-Methylcrotonylglycine and its Clinical Significance

3-Methylcrotonylglycine (3-MCG) is an N-acylglycine that is a key biomarker for the diagnosis of 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive inherited disorder of leucine metabolism.[1][2] In individuals with this deficiency, the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase is non-functional, leading to a blockage in the leucine catabolism pathway.[1] This results in the accumulation of upstream metabolites, including 3-methylcrotonyl-CoA, which is then conjugated to glycine to form 3-MCG and excreted in the urine.[3] The urinary excretion of 3-hydroxyisovaleric acid (3-HIVA) and 3-methylcrotonylglycine (3-MCG) is increased in affected individuals.[2][4]

The clinical presentation of 3-MCC deficiency is highly variable, ranging from asymptomatic to severe neurological manifestations, metabolic crises, and developmental delay.[3][5] Newborn screening programs widely utilize tandem mass spectrometry (MS/MS) to detect elevated levels of a related biomarker, 3-hydroxyisovalerylcarnitine (C5-OH), in dried blood spots, which often prompts further investigation and quantitative analysis of 3-MCG in urine.[5][6]

The Role of Stable Isotope-Labeled Internal Standards in Mass Spectrometry

Quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the use of internal standards to ensure accuracy and precision. An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration before sample preparation.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[7][8] These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).

Advantages of using a SIL internal standard like this compound include:

-

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the SIL internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: Any loss of sample during extraction, cleanup, and derivatization steps will affect both the analyte and the internal standard equally, thus not impacting the final calculated concentration.

-

Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability in injection volume and instrument performance is minimized, leading to more robust and reproducible results.

While deuterium-labeled standards are widely used, it is important to note that the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time on a chromatographic column, known as the "isotope effect".[8][9] This needs to be considered during method development to ensure proper integration of chromatographic peaks.

Quantitative Analysis of 3-Methylcrotonylglycine by LC-MS/MS

The quantification of 3-MCG in biological matrices like urine is typically performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity.

Principle of MRM Analysis

In an MRM experiment, a specific precursor ion (the molecular ion or a prominent adduct of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The precursor ion -> product ion transition is highly specific to the analyte of interest. For quantification, at least one MRM transition is monitored for the analyte (3-MCG) and one for the internal standard (3-MCG-d2).

Hypothetical Quantitative Data for 3-MCG and 3-MCG-d2

The following table summarizes hypothetical yet realistic mass transitions that could be used for the analysis of 3-Methylcrotonylglycine and its d2-labeled internal standard. The exact m/z values would need to be confirmed experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Methylcrotonylglycine (Analyte) | 158.08 | 84.08 | 15 |

| 3-Methylcrotonylglycine (Analyte) | 158.08 | 56.05 | 20 |

| This compound (Internal Standard) | 160.09 | 86.09 | 15 |

| This compound (Internal Standard) | 160.09 | 56.05 | 20 |

Note: These values are illustrative. The precursor ion is assumed to be the [M+H]⁺ ion. Product ions are based on predicted fragmentation patterns. Optimal collision energies would be determined during method development.

Experimental Protocol for 3-MCG Analysis

The following is a representative, detailed protocol for the quantification of 3-Methylcrotonylglycine in urine using this compound as an internal standard. This protocol is based on established methods for the analysis of similar metabolites.

Materials and Reagents

-

3-Methylcrotonylglycine analytical standard

-

This compound internal standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid

-

Urine samples (patient and quality control)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation

-

Thaw Samples: Thaw frozen urine samples, quality controls, and standards at room temperature. Vortex to ensure homogeneity.

-

Spike with Internal Standard: To a 1.5 mL microcentrifuge tube, add 50 µL of urine. Add 10 µL of the this compound internal standard working solution (concentration to be optimized during method validation).

-

Protein Precipitation/Dilution: Add 440 µL of a protein precipitation solvent, such as acetonitrile containing 0.1% formic acid. This will also serve to dilute the sample.

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Illustrative):

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Parameters (Illustrative):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| MRM Transitions | As specified in the table above |

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the MRM transitions of both the analyte (3-MCG) and the internal standard (3-MCG-d2).

-

Calculate Response Ratio: Determine the ratio of the analyte peak area to the internal standard peak area.

-

Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of 3-MCG and a constant concentration of the internal standard. Plot the response ratio against the concentration of the analyte.

-

Determine Unknown Concentration: Use the response ratio from the unknown sample to determine its concentration from the linear regression of the calibration curve.

-

Normalization: It is common practice to normalize the urinary concentration of metabolites to the creatinine concentration to account for variations in urine dilution. Therefore, the creatinine concentration in the same urine sample should be measured, and the final result for 3-MCG should be expressed as a ratio to creatinine (e.g., in mmol/mol creatinine).

Visualizations

Leucine Catabolism Pathway

The following diagram illustrates the catabolism of the amino acid leucine. A deficiency in the enzyme 3-Methylcrotonyl-CoA Carboxylase (3-MCC) leads to the accumulation of 3-Methylcrotonyl-CoA, which is subsequently converted to 3-Methylcrotonylglycine.

Caption: Leucine catabolism pathway and the formation of 3-Methylcrotonylglycine.

Experimental Workflow for 3-MCG Analysis

This diagram outlines the logical flow of the experimental procedure for the quantitative analysis of 3-Methylcrotonylglycine in urine samples.

Caption: Workflow for quantitative analysis of 3-MCG using LC-MS/MS.

Conclusion

This compound serves as an essential tool for the reliable quantification of 3-Methylcrotonylglycine in biological samples by mass spectrometry. Its use as an internal standard is critical for overcoming the challenges of matrix effects and sample variability, thereby ensuring the accuracy required for clinical diagnostic applications. The methodologies outlined in this guide provide a robust framework for researchers and clinicians involved in the diagnosis and monitoring of 3-Methylcrotonyl-CoA carboxylase deficiency and other related metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Clinical and Experimental Pediatrics [e-cep.org]

- 5. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Purification, and Application of 3-Methylcrotonylglycine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of 3-Methylcrotonylglycine-d2. This deuterated internal standard is crucial for the accurate quantification of 3-Methylcrotonylglycine, a key biomarker for the inborn error of metabolism, 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency.

Introduction

3-Methylcrotonylglycine is an acylglycine that accumulates in individuals with a deficiency of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase, an essential enzyme in the catabolism of the amino acid leucine.[1][2] The detection and quantification of 3-Methylcrotonylglycine in biological fluids, such as urine, is a primary method for diagnosing this metabolic disorder.[3]

Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based assays. This compound, where two hydrogen atoms on the glycine backbone are replaced with deuterium, serves as an ideal internal standard for the quantification of endogenous 3-Methylcrotonylglycine.[4][5] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer.

This guide outlines a proposed synthetic route and purification protocol for this compound and describes its application in a typical experimental workflow for the diagnosis of 3-MCC deficiency.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the formation of an amide bond between 3-methylcrotonic acid and glycine-d2. A common and effective method for this is to first activate the carboxylic acid by converting it to an acyl chloride, which then readily reacts with the amine group of glycine-d2.

2.1. Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 3-Methylcrotonic Acid | C5H8O2 | 100.12 | 541-47-9 | Starting material |

| Thionyl Chloride | SOCl2 | 118.97 | 7719-09-7 | Activating reagent |

| Glycine-d2 | C2H3D2NO2 | 77.08 | 4896-75-7 | Deuterated reactant[6] |

| This compound | C7H9D2NO3 | 159.18 | N/A | Final Product |

2.2. Experimental Protocol: Synthesis

Step 1: Activation of 3-Methylcrotonic Acid to 3-Methylcrotonyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-methylcrotonic acid (1.0 g, 10 mmol).

-

Carefully add thionyl chloride (1.5 mL, 20 mmol) to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methylcrotonyl chloride is used in the next step without further purification.

Step 2: Coupling of 3-Methylcrotonyl Chloride with Glycine-d2

-

In a separate flask, dissolve Glycine-d2 (0.77 g, 10 mmol) in 20 mL of a 1 M aqueous solution of sodium hydroxide.

-

Cool the Glycine-d2 solution in an ice bath.

-

Slowly add the crude 3-methylcrotonyl chloride (from Step 1) to the cooled Glycine-d2 solution with vigorous stirring.

-

Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.

-

Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Proposed Purification of this compound

The crude product can be purified using standard chromatographic techniques.

3.1. Experimental Protocol: Purification by Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Equilibrate the column with a mobile phase of hexane:ethyl acetate (e.g., 1:1 v/v).

-

Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, and then introducing methanol if necessary.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The absence of a proton signal at the alpha-carbon of the glycine moiety in the ¹H NMR spectrum will confirm deuteration.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Diagnostic Workflows

This compound is primarily used as an internal standard for the quantitative analysis of 3-methylcrotonylglycine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

5.1. Leucine Catabolism Pathway and 3-MCC Deficiency

The following diagram illustrates the leucine catabolism pathway, highlighting the role of 3-methylcrotonyl-CoA carboxylase and the consequence of its deficiency.

Caption: Leucine catabolism and 3-MCC deficiency pathway.

5.2. Experimental Workflow for Quantification of 3-Methylcrotonylglycine

The diagram below outlines the typical workflow for using this compound in a clinical research setting for the diagnosis of 3-MCC deficiency.

Caption: LC-MS/MS workflow for 3-Methylcrotonylglycine quantification.

5.3. Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

To 100 µL of urine supernatant, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).

-

Perform solid-phase extraction to clean up the sample and concentrate the analyte.

-

Elute the analyte and internal standard from the SPE cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Example):

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

MRM Transitions:

-

3-Methylcrotonylglycine: Monitor the transition from the parent ion to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous 3-Methylcrotonylglycine and the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of 3-Methylcrotonylglycine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 3-Methylcrotonylglycine and a fixed concentration of the internal standard.

-

Conclusion

References

- 1. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orphanet: 3-methylcrotonyl-CoA carboxylase deficiency [orpha.net]

- 4. de.lumiprobe.com [de.lumiprobe.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glycine-2,2-d2 D 98atom 4896-75-7 [sigmaaldrich.com]

- 7. 3-Methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry in mexican population | Medicina Universitaria [elsevier.es]

- 8. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Methylcrotonylglycine-d2 in Newborn Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening programs have been revolutionized by the advent of tandem mass spectrometry (MS/MS), enabling the early detection of numerous inborn errors of metabolism from a single dried blood spot. One such condition is 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive disorder of leucine catabolism. The primary marker for 3-MCC deficiency in newborn screening is the elevated concentration of 3-hydroxyisovalerylcarnitine (C5OH) in the blood. However, confirmatory testing is crucial and often involves the quantitative analysis of specific metabolites in the urine, such as 3-methylcrotonylglycine. To ensure the accuracy and reliability of this quantitative analysis, a stable isotope-labeled internal standard, 3-Methylcrotonylglycine-d2, plays a pivotal role. This technical guide provides an in-depth overview of the function and application of this compound in newborn screening assays for 3-MCC deficiency.

The Biochemical Basis of 3-MCC Deficiency and the Significance of 3-Methylcrotonylglycine

3-Methylcrotonyl-CoA carboxylase is a key enzyme in the metabolic pathway of the branched-chain amino acid leucine. A deficiency in this enzyme leads to the accumulation of upstream metabolites. The body attempts to detoxify the accumulating 3-methylcrotonyl-CoA by conjugating it with glycine, forming 3-methylcrotonylglycine, which is then excreted in the urine. Therefore, elevated levels of 3-methylcrotonylglycine in urine are a hallmark of 3-MCC deficiency.

The Role of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound with a known concentration that is added to a sample prior to analysis. The ideal internal standard is chemically and physically similar to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. This compound, a deuterated analog of 3-methylcrotonylglycine, serves as an excellent internal standard for several reasons:

-

Similar Chemical and Physical Properties: Being structurally almost identical to the endogenous 3-methylcrotonylglycine, the d2-labeled standard behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution is critical for accurate quantification as it compensates for any sample loss or variability during these steps.

-

Mass Differentiation: The two deuterium atoms in this compound give it a mass-to-charge ratio (m/z) that is two units higher than the native compound. This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently.

-

Improved Accuracy and Precision: By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, any variations in sample preparation or instrument response can be normalized. This significantly improves the accuracy and precision of the quantitative results.

Quantitative Data and Experimental Protocols

The use of this compound is integral to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the confirmatory diagnosis of 3-MCC deficiency. Below are tables summarizing key quantitative data and a general experimental protocol.

Table 1: Mass Spectrometry Parameters for 3-Methylcrotonylglycine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Methylcrotonylglycine | 158.1 | 84.1 |

| This compound | 160.1 | 86.1 |

Note: The specific precursor and product ions may vary slightly depending on the ionization method and the specific adduct being monitored (e.g., [M+H]+).

Table 2: Typical Concentrations and Performance Metrics

| Parameter | Value |

| Internal Standard (this compound) Concentration | Typically in the range of 1-10 µg/mL in the spiking solution |

| Calibration Curve Range for 3-Methylcrotonylglycine | 0.1 - 50 µg/mL |

| Limit of Quantification (LOQ) | < 0.1 µg/mL |

| Normal Urinary 3-Methylcrotonylglycine Concentration | < 5 µmol/mmol creatinine |

| Pathological Urinary 3-Methylcrotonylglycine Concentration | > 20 µmol/mmol creatinine |

Detailed Experimental Protocol for Urinary 3-Methylcrotonylglycine Analysis

-

Sample Collection and Preparation:

-

A random urine sample is collected from the newborn.

-

A known volume of urine (e.g., 100 µL) is aliquoted.

-

A precise amount of the internal standard solution (this compound) is added to the urine sample.

-

-

Extraction (Optional but Recommended):

-

For cleaner samples and to reduce matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction may be performed to isolate the acylglycines from the urine matrix.

-

-

Derivatization (Optional):

-

In some methods, the carboxyl group of the acylglycines is derivatized (e.g., to butyl esters) to improve their chromatographic properties and ionization efficiency.

-

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

The acylglycines are separated on a C18 or similar reversed-phase column.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both 3-methylcrotonylglycine and this compound (as listed in Table 1).

-

-

Data Analysis and Quantification:

-

The peak areas for both the analyte and the internal standard are integrated.

-

A response ratio (analyte peak area / internal standard peak area) is calculated.

-

The concentration of 3-methylcrotonylglycine in the urine sample is determined by comparing its response ratio to a calibration curve generated using known concentrations of 3-methylcrotonylglycine and a constant concentration of the internal standard.

-

The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

-

Visualization of Experimental Workflow and Signaling Pathway

Caption: Newborn screening workflow for 3-MCC deficiency.

Caption: Leucine catabolism and 3-MCC deficiency pathway.

Conclusion

This compound is an indispensable tool in the modern newborn screening laboratory. Its use as an internal standard in LC-MS/MS assays for the quantification of urinary 3-methylcrotonylglycine ensures the high accuracy and reliability required for the confirmatory diagnosis of 3-MCC deficiency. This, in turn, allows for timely clinical intervention and management of affected newborns, ultimately improving their long-term health outcomes. The detailed methodologies and quantitative data presented in this guide underscore the critical role of stable isotope-labeled standards in advancing the field of inborn errors of metabolism diagnostics.

Isotopic Labeling of 3-Methylcrotonylglycine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a pivotal biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inherited metabolic disorder of leucine catabolism.[1][2][3] The quantitative analysis of 3-MCG in biological matrices, primarily urine, is crucial for both newborn screening and ongoing patient monitoring. Stable isotope dilution analysis, employing isotopically labeled 3-MCG as an internal standard, is the gold standard for accurate quantification by mass spectrometry. This technical guide provides an in-depth overview of the synthesis, analytical methodologies, and relevant data pertaining to the isotopic labeling of 3-Methylcrotonylglycine.

The Role of 3-Methylcrotonylglycine in Metabolism

3-Methylcrotonyl-CoA carboxylase is a biotin-dependent mitochondrial enzyme that catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA in the leucine degradation pathway.[1][4][5] A deficiency in this enzyme leads to the accumulation of 3-methylcrotonyl-CoA, which is subsequently detoxified through conjugation with glycine to form 3-Methylcrotonylglycine, or with carnitine.[3] Consequently, elevated levels of 3-MCG in urine are a characteristic finding in individuals with 3-MCC deficiency.[2][6]

Caption: Leucine catabolism and the formation of 3-Methylcrotonylglycine in 3-MCC deficiency.

Synthesis of Isotopically Labeled 3-Methylcrotonylglycine

The synthesis of isotopically labeled 3-Methylcrotonylglycine typically involves the coupling of an isotopically labeled glycine moiety with 3-methylcrotonyl chloride. This approach allows for the introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the glycine portion of the molecule.

Proposed Synthetic Pathway

A plausible synthetic route for isotopically labeled 3-MCG is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride in an alkaline aqueous solution.

Caption: Proposed synthesis of isotopically labeled 3-Methylcrotonylglycine.

Experimental Protocol (Illustrative)

-

Preparation of Labeled Glycine Solution: Dissolve isotopically labeled glycine (e.g., glycine-2,2-d₂) in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Acylation Reaction: Cool the glycine solution in an ice bath. Add 3-methylcrotonyl chloride dropwise to the stirred solution while maintaining the alkaline pH.

-

Reaction Monitoring and Workup: Monitor the reaction by a suitable technique (e.g., TLC or LC-MS). After completion, acidify the reaction mixture to precipitate the N-acylglycine product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or chromatography.

Analytical Methodologies for 3-Methylcrotonylglycine Quantification

The accurate quantification of 3-MCG in biological samples is paramount for the diagnosis and management of 3-MCC deficiency. Stable isotope dilution mass spectrometry, using either gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), is the preferred analytical approach.

UPLC-MS/MS Analysis

UPLC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines.[7][8][9] The use of an isotopically labeled internal standard for 3-MCG corrects for variations in sample preparation and instrument response.

-

Internal Standard Spiking: Add a known amount of isotopically labeled 3-MCG internal standard to the urine sample.

-

Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the organic acids, including 3-MCG.

-

Derivatization (Optional but common for acylglycines): Derivatize the extracted acylglycines to enhance their chromatographic and mass spectrometric properties. A common method is butylation using butanol-HCl.

-

Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for UPLC-MS/MS analysis.

The analysis is typically performed using a UPLC system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Methylcrotonylglycine | 216.1 | 142.1 |

| Labeled 3-MCG (e.g., d2) | 218.1 | 144.1 |

Note: The precursor ion m/z values are for the butylated derivatives. The exact m/z values may vary depending on the derivatization and the specific isotopologue used.

References

- 1. The Molecular Basis of 3-Methylcrotonylglycinuria, a Disorder of Leucine Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 3. Glycine and L-carnitine therapy in 3-methylcrotonyl-CoA carboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 5. The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 3-methylcrotonyl-CoA carboxylase deficiency detected by tandem mass spectrometry newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Interpreting the Certificate of Analysis for 3-Methylcrotonylglycine-d2: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like 3-Methylcrotonylglycine-d2 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and isotopic enrichment meet the stringent requirements for research and clinical applications. This guide offers an in-depth interpretation of a typical CoA for this compound, detailing the significance of each analytical test and the methodologies employed.

Quantitative Data Summary

The following table summarizes the key quantitative specifications typically found on a CoA for this compound. These values are essential for ensuring the quality and suitability of the material for its intended use.

| Parameter | Specification | Significance |

| Chemical Purity (HPLC) | ≥98% | Indicates the percentage of the desired compound relative to any non-isotopically labeled impurities. A high chemical purity is crucial to avoid interference from other substances in experimental assays. |

| Isotopic Enrichment | ≥98 atom % D | Represents the percentage of molecules in which the designated hydrogen atoms have been replaced by deuterium. High isotopic enrichment is vital for the accuracy of tracer studies and mass spectrometry-based quantification. |

| Molecular Formula | C₇H₉D₂NO₃ | The chemical formula incorporating the deuterium labels. |

| Molecular Weight | 159.18 g/mol | The mass of one mole of the deuterated compound. |

| Residual Solvents | Conforms to USP <467> | Ensures that the levels of any solvents used during synthesis are below the safety limits defined by the United States Pharmacopeia. |

| Appearance | White to Off-White Solid | A physical description of the material, which can be a preliminary indicator of purity. |

Experimental Protocols

The specifications presented in the CoA are verified through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of this compound. It separates the compound of interest from any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector is typically used.

-

Column : A C18 reverse-phase column is commonly employed for the separation of polar to moderately nonpolar compounds like this compound.

-

Mobile Phase : A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is often used to achieve optimal separation.

-

Detection : UV detection at a wavelength where the analyte has maximum absorbance is utilized for quantification.

-

Procedure : A precisely weighed sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The area of the peak corresponding to the compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful tool for confirming the identity and determining the isotopic enrichment of this compound.

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to accurately determine the mass-to-charge ratio (m/z) of the molecule.

-

Ionization Source : Electrospray ionization (ESI) is a common technique for ionizing polar molecules like this compound.

-

Procedure for Identity : The instrument is calibrated, and the sample is introduced. The observed molecular ion peak is compared to the theoretical mass of this compound to confirm its identity.

-

Procedure for Isotopic Enrichment : The relative intensities of the mass isotopologues are measured. The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the d2-labeled compound to the intensities of the peaks for the unlabeled (d0) and partially labeled (d1) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR (Proton NMR) spectroscopy is used to confirm the chemical structure of the molecule and to ensure the deuterium labeling is at the correct position.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain detailed structural information.

-

Solvent : A deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD), is used to dissolve the sample.

-

Procedure : The sample is dissolved in the NMR solvent and placed in the spectrometer. The resulting spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the 3-Methylcrotonylglycine moiety. The absence of a signal at the position corresponding to the deuterated glycine protons confirms the successful labeling.

Visualizing Workflows and Relationships

Diagrams are invaluable for visualizing complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the quality control workflow and the chemical relationship of this compound.

Methodological & Application

Application Note: Quantification of 3-Methylcrotonylglycine in Human Urine using a Validated LC-MS/MS Method with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 3-Methylcrotonylglycine (3-MCG) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 3-Methylcrotonylglycine-d2, to ensure high accuracy and precision. A simple "dilute-and-shoot" sample preparation protocol is employed, making it suitable for high-throughput analysis. This method is intended for researchers, scientists, and drug development professionals investigating inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, where 3-MCG is a key biomarker.

Introduction

3-Methylcrotonylglycine is an acylglycine that serves as a crucial diagnostic marker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase deficiency, a disorder of leucine catabolism. Elevated levels of 3-MCG are also associated with other metabolic conditions, such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency and propionic acidemia. Accurate and reliable quantification of 3-MCG in urine is essential for the study and monitoring of these diseases. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and ability to handle complex biological matrices. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental

Materials and Reagents

-

3-Methylcrotonylglycine analytical standard

-

This compound internal standard

-

LC-MS/MS grade water

-

LC-MS/MS grade acetonitrile

-

Formic acid

-

Control human urine

Sample Preparation

A simple and rapid "dilute-and-shoot" method is utilized for urine sample preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine samples to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 490 µL of an internal standard working solution (containing this compound in water with 0.1% formic acid).

-

Vortex the mixture thoroughly.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a UPLC system with a C18 reversed-phase column.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.0 | |

| 3.1 | |

| 5.0 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Analytes are monitored using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 3-Methylcrotonylglycine | 158.1 | 86.1 | 20 | 10 |

| This compound | 160.1 | 88.1 | 20 | 10 |

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of 3-Methylcrotonylglycine in human urine.

Linearity and Sensitivity

The method is linear over a wide concentration range, allowing for the accurate measurement of both basal and pathologically elevated levels of 3-MCG.

Table 4: Method Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |

| 3-Methylcrotonylglycine | 1 - 1000 | > 0.995 | 1 |

Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 5: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 10 | 90 - 110 |

| Medium | 50 | < 10 | < 10 | 90 - 110 |

| High | 500 | < 10 | < 10 | 90 - 110 |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of 3-Methylcrotonylglycine.

Caption: Leucine catabolism pathway showing the formation of 3-Methylcrotonylglycine in 3-MCC deficiency.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of 3-Methylcrotonylglycine in human urine. The use of a deuterated internal standard and a simple sample preparation protocol ensures data quality and workflow efficiency. This method is a valuable tool for researchers and scientists in the field of metabolic disorders.

Quantitative Analysis of 3-Methylcrotonylglycine in Human Urine using a Stable Isotope Dilution LC-MS/MS Method

Application Note

Introduction

3-Methylcrotonylglycine (3-MCG) is an acylglycine that serves as a key diagnostic biomarker for the inborn error of metabolism known as 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency. This autosomal recessive disorder affects the catabolism of the branched-chain amino acid leucine, leading to an accumulation of 3-methylcrotonyl-CoA and its subsequent metabolites, including 3-MCG and 3-hydroxyisovaleric acid, in bodily fluids. The quantitative analysis of 3-MCG in urine is crucial for the diagnosis and monitoring of patients with 3-MCC deficiency.

This application note describes a robust and sensitive method for the quantitative analysis of 3-Methylcrotonylglycine in human urine. The method utilizes a stable isotope-labeled internal standard (3-Methylcrotonylglycine-d2) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The "dilute-and-shoot" sample preparation procedure is simple, rapid, and suitable for high-throughput clinical testing.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis (SIDA). A known amount of the deuterated internal standard (this compound), which is chemically identical to the analyte but has a different mass, is added to the urine sample. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This approach corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents

-

3-Methylcrotonylglycine (analytical standard)

-

N-(3-Methylcrotonyl)glycine-2,2-d2 (3-MCG-d2) (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Control urine (drug-free)

Preparation of Standard and Internal Standard Solutions

-

3-MCG Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-MCG and dissolve it in 10 mL of methanol.

-

3-MCG-d2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-MCG-d2 and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3-MCG stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 3-MCG-d2 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Dilute-and-Shoot)

-

Thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 50 µL of the Internal Standard Working Solution (100 ng/mL), and 900 µL of 0.1% formic acid in water.

-

Vortex the mixture for 10 seconds.

-

Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |

Tandem Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Methylcrotonylglycine | 158.1 | 84.1 | 15 |

| This compound | 160.1 | 86.1 | 15 |

Data Presentation

Table 1: Quantitative Performance of the LC-MS/MS Method for 3-MCG

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 10% |

| Accuracy (% Recovery) | 95 - 105% |

| Matrix Effect | Minimal due to stable isotope dilution |

Mandatory Visualizations

Caption: Leucine catabolism pathway and the formation of 3-MCG.

Caption: Workflow for 3-MCG quantitative analysis.

Application Notes and Protocols for the Quantification of 3-Methylcrotonylglycine-d2 in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a critical biomarker for the diagnosis and monitoring of 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, an inherited metabolic disorder of leucine catabolism.[1][2][3] Accurate and precise quantification of 3-MCG in urine is essential for clinical diagnosis and for assessing the efficacy of therapeutic interventions. The use of a stable isotope-labeled internal standard, such as 3-Methylcrotonylglycine-d2 (3-MCG-d2), is paramount for achieving reliable quantitative results by correcting for variations in sample preparation and instrument response.

These application notes provide detailed protocols for the sample preparation and analysis of 3-MCG in human urine using 3-MCG-d2 as an internal standard, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Analytical Methodologies Overview

The quantification of 3-MCG in urine typically involves three key stages: sample preparation (extraction), chemical modification (derivatization for GC-MS), and instrumental analysis.

-

Sample Preparation : The primary goal is to isolate the organic acids, including 3-MCG, from the complex urine matrix. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE, particularly with strong anion exchange columns, often provides cleaner extracts and higher recoveries for a broad range of organic acids.[4][5]

-

Derivatization (for GC-MS) : To enhance the volatility and thermal stability of polar analytes like 3-MCG for GC-MS analysis, a derivatization step is necessary. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method for this purpose.[6][7]

-

Instrumental Analysis :

-

GC-MS : This technique offers high chromatographic resolution and is a well-established method for organic acid profiling. After derivatization, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer.[8][9]

-

LC-MS/MS : This method has gained prominence due to its high sensitivity and specificity, often without the need for derivatization. It is particularly suitable for the analysis of polar compounds directly from liquid samples.

-

Experimental Protocols

The following sections provide detailed protocols for the preparation of urine samples for the analysis of 3-MCG using 3-MCG-d2 as an internal standard.

Protocol 1: Solid-Phase Extraction (SPE) followed by GC-MS Analysis

This protocol is adapted from established methods for urinary organic acid analysis.[4][5][8]

1. Materials and Reagents:

-

Urine sample

-

This compound (3-MCG-d2) internal standard solution (concentration to be optimized based on expected endogenous levels)

-

Strong anion exchange (SAX) SPE cartridges

-

Methanol, HPLC grade

-

Deionized water

-

Formic acid

-

Ethyl acetate, HPLC grade

-

Sodium sulfate (Na₂SO₄), anhydrous

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Pyridine

2. Sample Preparation Workflow:

3. Detailed Procedure:

-

Sample Normalization : Determine the creatinine concentration of the urine sample. Normalize the sample volume to be equivalent to a specific amount of creatinine (e.g., 0.5-1.0 µmol).

-

Internal Standard Spiking : To the normalized urine sample, add a known amount of 3-MCG-d2 internal standard solution.

-

pH Adjustment : Adjust the pH of the urine sample to 8.0-8.5 with a suitable base (e.g., NaOH).

-

SPE Cartridge Conditioning : Condition a strong anion exchange SPE cartridge by sequentially passing methanol followed by deionized water.

-

Sample Loading : Load the pH-adjusted urine sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with deionized water to remove neutral and basic compounds, followed by a wash with methanol to remove water.

-

Elution : Elute the organic acids from the cartridge using a mixture of an organic solvent and formic acid (e.g., ethyl acetate with 5% formic acid).

-

Drying : Collect the eluate and dry it completely under a gentle stream of nitrogen at approximately 50°C.

-

Derivatization : To the dried residue, add 50 µL of BSTFA (+ 1% TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[7]

-

Analysis : After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

4. GC-MS Parameters (Typical):

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injector Temp. | 250°C |

| Oven Program | Initial 80°C, hold 2 min, ramp to 300°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quad Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Note: Specific ions for monitoring 3-MCG-TMS and 3-MCG-d2-TMS derivatives should be determined by analyzing the respective standards.

Protocol 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS Analysis

This protocol is a generalized procedure for the analysis of small polar molecules in urine and may require optimization.

1. Materials and Reagents:

-

Urine sample

-

This compound (3-MCG-d2) internal standard solution

-

Ethyl acetate, HPLC grade

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Deionized water, LC-MS grade

2. Sample Preparation Workflow:

3. Detailed Procedure:

-

Sample Aliquot : Take a defined volume of urine (e.g., 500 µL).

-

Internal Standard Spiking : Add a known amount of 3-MCG-d2 internal standard solution.

-

Acidification : Acidify the sample to a pH of approximately 1-2 with HCl.

-

Salting Out : Add NaCl to saturate the aqueous phase, which enhances the extraction efficiency.

-

Extraction : Add 2 mL of ethyl acetate, vortex vigorously for 1-2 minutes.

-

Phase Separation : Centrifuge to separate the organic and aqueous layers.

-

Collection : Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat Extraction : Repeat the extraction steps (5-7) two more times, pooling the organic layers.

-

Drying : Add anhydrous Na₂SO₄ to the pooled organic extract to remove any residual water.

-

Evaporation : Transfer the dried extract to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Analysis : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Parameters (Typical):

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 2 min, return to initial |

| Flow Rate | 0.3 mL/min |

| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Note: MRM transitions for 3-MCG and 3-MCG-d2 must be optimized by infusing the individual standards into the mass spectrometer.

Data Presentation

Quantitative data should be presented in a clear and structured format. The use of an internal standard (3-MCG-d2) allows for the calculation of the concentration of the endogenous analyte (3-MCG) by comparing the peak area ratios.

Table 1: Example Calibration Curve Data for 3-MCG

| Calibrator Level | Concentration (µmol/L) | Peak Area (3-MCG) | Peak Area (3-MCG-d2) | Area Ratio (3-MCG / 3-MCG-d2) |

| 1 | 0.5 | 10,500 | 200,000 | 0.0525 |

| 2 | 1.0 | 21,200 | 205,000 | 0.1034 |

| 3 | 5.0 | 108,000 | 202,000 | 0.5347 |

| 4 | 10.0 | 220,500 | 208,000 | 1.0601 |

| 5 | 50.0 | 1,150,000 | 210,000 | 5.4762 |

| 6 | 100.0 | 2,280,000 | 206,000 | 11.0680 |

Table 2: Example Quantitative Results for Patient Samples

| Sample ID | Peak Area (3-MCG) | Peak Area (3-MCG-d2) | Area Ratio | Calculated Conc. (µmol/L) | Result (mmol/mol Creatinine) |

| Control 1 | 8,500 | 210,000 | 0.0405 | < LLOQ | Not Detected |

| Patient A | 850,000 | 205,000 | 4.1463 | 38.2 | 254.7 |

| Patient B | 1,500,000 | 208,000 | 7.2115 | 66.5 | 443.3 |

Note: LLOQ = Lower Limit of Quantification. Final results are typically normalized to creatinine concentration. The normal range for urinary 3-methylcrotonylglycine is typically undetectable.[1]

Conclusion

The protocols outlined provide a comprehensive framework for the reliable quantification of 3-Methylcrotonylglycine in urine using its deuterated internal standard. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, desired sensitivity, and sample throughput requirements. Proper validation of the chosen method is essential to ensure accurate and precise results for clinical and research applications.

References

- 1. medlink.com [medlink.com]

- 2. Clinical and Experimental Pediatrics [e-cep.org]

- 3. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]

- 4. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and molecular characterization of 3-Methylcrotonylglycinuria in an Italian asymptomatic girl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Application Note and Protocol: Quantitative Analysis of 3-Methylcrotonylglycine in Urine using Isotope Dilution Mass Spectrometry with 3-Methylcrotonylglycine-d2 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is an N-acylglycine that serves as a key biomarker for the inborn error of leucine metabolism, 3-methylcrotonyl-CoA carboxylase (MCC) deficiency.[1][2] Elevated levels of 3-MCG in urine are indicative of this disorder.[3][4][5] Accurate and precise quantification of 3-MCG is crucial for the diagnosis and monitoring of patients. This application note provides a detailed protocol for the creation of a calibration curve for the quantitative analysis of 3-MCG in human urine using a stable isotope-labeled internal standard, 3-Methylcrotonylglycine-d2 (3-MCG-d2), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.

Principle

The method employs the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard (3-MCG-d2) is spiked into all samples, including calibration standards, quality controls, and unknown patient samples. The analyte (3-MCG) and the internal standard (3-MCG-d2) are chemically identical and thus exhibit similar behavior during sample extraction, chromatographic separation, and ionization. By measuring the peak area ratio of the analyte to the internal standard, a calibration curve can be constructed by plotting this ratio against the known concentrations of the analyte in the calibration standards. The concentration of 3-MCG in patient samples can then be accurately determined by interpolating their peak area ratios from this calibration curve.

Materials and Reagents

-

Analytes and Internal Standard:

-

3-Methylcrotonylglycine (analytical standard)

-

This compound (internal standard)

-

-

Solvents and Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Human urine (drug-free, for matrix-matched calibrators)

-

-

Consumables:

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

-

Syringe filters (0.22 µm)

-

Pipette tips

-

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of 3-Methylcrotonylglycine and this compound into separate volumetric flasks.

-